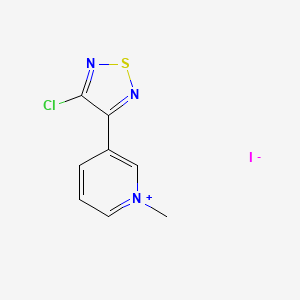
3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide
Cat. No. B2602514
Key on ui cas rn:
131988-25-5
M. Wt: 339.58
InChI Key: SKDWFKQVJIGJCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
Patent
US05565475
Procedure details


A solution of 3-(3-chloro-1,2,5-thiadiazol-4-yl)pyridine (1.98 g, 10 mmol) and methyl iodide (4.25 g, 30 mmol) in acetone (10 ml) was stirred at room temperature for 16 h. The precipitate was collected by filtration to yield 3.40 g (100% ) of the title compound.



Name
Yield
100%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:6]([C:7]2[CH:8]=[N:9][CH:10]=[CH:11][CH:12]=2)=[N:5][S:4][N:3]=1.[CH3:13][I:14]>CC(C)=O>[I-:14].[Cl:1][C:2]1[C:6]([C:7]2[CH:8]=[N+:9]([CH3:13])[CH:10]=[CH:11][CH:12]=2)=[N:5][S:4][N:3]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.98 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NSN=C1C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
4.25 g
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was collected by filtration
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[I-].ClC1=NSN=C1C=1C=[N+](C=CC1)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.4 g | |
| YIELD: PERCENTYIELD | 100% | |
| YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
